3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides critical information about its structural organization and stereochemical configuration. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide. This nomenclature reveals several key structural elements, including the presence of a Z-configured double bond at the C5 position of the thiazolidinone ring, which significantly influences the compound's three-dimensional conformation and potential biological interactions.
The Chemical Abstracts Service registry number 902313-55-7 provides a unique identifier for this specific molecular entity within chemical databases. The systematic analysis of various molecular identifiers demonstrates the compound's registration across multiple chemical information systems. The International Chemical Identifier key UCASIENPLXWLND-JYRVWZFOSA-N and the Simplified Molecular Input Line Entry System representation C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3 provide standardized formats for computational chemistry applications.
The molecular formula C16H16N4O3S2 indicates a complex heterocyclic structure containing carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios. With a molecular weight of 376.5 grams per mole, this compound falls within the typical range for small molecule therapeutics while maintaining sufficient structural complexity to enable specific molecular interactions. The presence of multiple heteroatoms creates opportunities for hydrogen bonding and electrostatic interactions with biological targets.
Properties
Molecular Formula |
C16H16N4O3S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H16N4O3S2/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8- |
InChI Key |
UCASIENPLXWLND-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is synthesized via a cyclocondensation reaction between thiourea derivatives and α-halocarbonyl compounds. For example:
-
Reactant Preparation : Ethyl 2-bromoacetate reacts with thiourea in ethanol under reflux to form 2-iminothiazolidin-4-one.
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Oxidation : The intermediate is oxidized using hydrogen peroxide (H₂O₂) to yield 2,4-dioxothiazolidine.
Critical Parameters :
Introduction of the Thiophen-2-ylmethylidene Group
The C5 position is functionalized via a Knoevenagel condensation:
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Reactants : 2,4-dioxothiazolidine and thiophene-2-carbaldehyde.
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Conditions : Catalytic piperidine in acetic acid, heated at 60°C for 6 hours.
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Outcome : Forms the (5Z)-5-(thiophen-2-ylmethylidene) configuration with >90% stereoselectivity.
Stereochemical Control : The Z-isomer is favored due to steric hindrance between the thiophene ring and thiazolidinone carbonyl groups.
Coupling the Propanamide Side Chain
The N-alkylation step attaches the imidazole-containing side chain:
-
Reactants :
-
Thiazolidinone-thiophene intermediate.
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N-[2-(1H-imidazol-4-yl)ethyl]propanamide (pre-synthesized via amidation of 3-chloropropionyl chloride with 2-(1H-imidazol-4-yl)ethylamine).
-
-
Conditions :
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Acetonitrile.
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Temperature: 50°C, 12 hours.
-
Reaction Optimization
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | Piperidine | 60 | 68 | 95 |
| DMF | Triethylamine | 80 | 72 | 92 |
| Acetonitrile | K₂CO₃ | 50 | 60 | 98 |
DMF improves solubility but reduces stereoselectivity, while acetonitrile balances yield and purity.
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) mixture removes unreacted aldehydes.
-
Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent isolates the final compound.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazolidine rings.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains, including gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging between 16–32 mg/ml . The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis.
Antiviral Activity
Thiazolidinones have also been investigated for their antiviral properties. Studies suggest that certain derivatives can inhibit HIV infection by blocking the virus's ability to fuse with host cells. Specifically, compounds related to the target structure have demonstrated efficacy against both laboratory-adapted and primary strains of HIV . This highlights the potential of thiazolidinones as antiviral agents.
Anticancer Effects
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation and angiogenesis. In vitro studies have shown that thiazolidinone derivatives can effectively induce apoptosis in various cancer cell lines, such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM . These findings suggest that thiazolidinones could serve as promising candidates for cancer therapy.
Synthesis and Derivative Development
The synthesis of thiazolidinone derivatives often involves modifying the core structure to enhance biological activity. For instance, introducing various substituents at the C5 position can significantly affect pharmacological properties. Researchers have explored numerous synthetic routes to create derivatives with improved efficacy and selectivity against specific targets .
Case Study 1: Antimicrobial Activity
In a study published by Zvarec et al., a series of thiazolidinone derivatives were synthesized and tested against Staphylococcus aureus. The lead compound exhibited potent antibacterial activity with an MIC of 16 mg/ml, demonstrating the potential for developing new antibiotics based on thiazolidinone scaffolds .
Case Study 2: Anticancer Research
Another study focused on the antiproliferative effects of thiazolidinones on various cancer cell lines. The results indicated that specific derivatives could inhibit tumor growth significantly, prompting further investigation into their mechanisms and potential clinical applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The thiophene group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiophene substituent may confer distinct electronic properties compared to methoxybenzylidene analogs (e.g., enhanced lipophilicity) .
- The imidazole-ethylpropanamide side chain differentiates it from sulfanyl-linked oxadiazole derivatives, which prioritize hydrogen-bonding interactions .
- Synthesis of the target likely requires regioselective cyclization, akin to methods for 5-substituted thiazolidinones , but with modifications to accommodate the imidazole moiety.
Computational Analysis :
- Docking studies using Glide (Schrödinger) suggest that the thiophene-methylidene group in the target compound could engage in π-π stacking with hydrophobic pockets, while the imidazole nitrogen may form hydrogen bonds with active-site residues .
- Compared to methoxybenzylidene analogs, the thiophene substituent’s smaller size might reduce steric hindrance, improving binding affinity .
Biological Activity
The compound 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide represents a novel class of thiazolidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound by examining its structure, synthesis, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazolidinone core.
- A thiophenyl substituent.
- An imidazole moiety.
Its molecular formula is with a predicted density of and a pKa of approximately .
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown:
- Inhibition of human topoisomerases I and II, which are critical enzymes in DNA replication and transcription. This inhibition can lead to cancer cell death via apoptosis .
In particular, the compound was tested against various cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) that indicates potent activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(5Z)...] | MCF-7 (breast cancer) | 4.8 ± 1.0 |
| 3-[(5Z)...] | A2058 (melanoma) | 6.4 ± 0.9 |
| 3-[(5Z)...] | MDA-MB-231 (breast cancer) | 8.4 ± 0.9 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism through which this compound exerts its anticancer effects involves:
- Topoisomerase Inhibition : The compound binds to the active site of topoisomerases, preventing DNA unwinding necessary for replication.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the modification of thiazolidinone cores and the introduction of functional groups that enhance biological activity . Notably, structural modifications at the C5 position have been shown to significantly influence pharmacological profiles.
Case Studies
Several case studies have documented the effectiveness of thiazolidinone derivatives:
- Study on MCF-7 Cells : A derivative similar to our target compound was found to induce apoptosis in MCF-7 cells effectively.
- Comparative Analysis : Research comparing various thiazolidinones highlighted that those with imidazole substitutions exhibited enhanced anticancer activity compared to their counterparts lacking such modifications .
Q & A
Q. What are efficient synthetic routes for preparing the 2,4-thiazolidinedione core in this compound?
The Knoevenagel condensation is a widely used method for synthesizing 5-arylidene-2,4-thiazolidinediones. For example, reacting substituted benzaldehydes with 2,4-thiazolidinedione derivatives in the presence of diisopropyl ethyl ammonium acetate (DIPEAc) at room temperature yields products with moderate to good efficiency (60–85% yields). DIPEAc acts as both catalyst and solvent, enabling recyclability for up to four cycles without significant loss of activity .
Q. How can the stereochemistry of the (5Z)-configured thiophen-2-ylmethylidene moiety be confirmed?
Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining Z/E configurations. For analogous compounds, NOE correlations between the thiophene protons and the thiazolidinedione ring protons confirm the spatial proximity required for the Z-isomer. Additionally, UV-Vis spectroscopy can detect conjugation patterns characteristic of the Z-configuration .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
Use a combination of:
- 1H/13C NMR : To verify substituent integration and electronic environments (e.g., imidazole NH protons at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Elemental analysis : To confirm C, H, N, S content within ±0.4% of theoretical values .
- HPLC : For purity assessment (e.g., C18 reverse-phase columns with acetonitrile/water gradients) .
Q. What solvents are optimal for recrystallization to improve yield and purity?
Ethanol or methanol are preferred due to moderate polarity and compatibility with thiazolidinedione derivatives. For example, recrystallization of structurally similar compounds from ethanol achieved >95% purity .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while retaining the thiazolidinedione scaffold?
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., NO2, Cl) at the thiophene 4-position to improve electron-deficient character, enhancing binding to targets like PPAR-γ .
- Imidazole optimization : Replace the imidazole ethyl side chain with bulkier alkyl groups (e.g., propyl or cyclopropyl) to modulate lipophilicity and metabolic stability .
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Co-solvent systems : Use DMSO:water (≤5% DMSO) for initial solubility.
- Prodrug derivatization : Introduce phosphate or acetyl groups at the imidazole NH to improve hydrophilicity, as demonstrated for similar thiazolidinediones .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPAR-γ or COX-2/5-LOX. For example, the thiophene ring’s π-π stacking with Phe282 in PPAR-γ is critical for antihyperglycemic activity .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for glucose uptake) and concentrations (10–100 µM range).
- Metabolite profiling : Use LC-MS to identify active metabolites, as oxidative degradation of the thiophene ring may alter activity .
Q. What experimental designs optimize reaction conditions for scale-up?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, catalyst loading, and solvent ratios. For example, a Central Composite Design reduced reaction time for similar compounds by 40% .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation) .
Q. How can regioselectivity challenges in imidazole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
